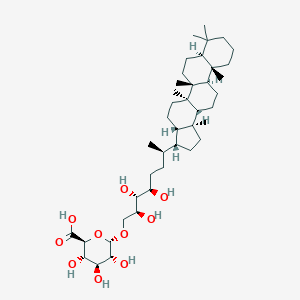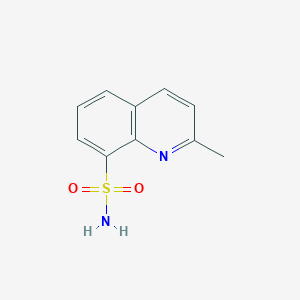
2-Methylquinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoline-8-sulfonamide is an organic compound that is used in scientific research for its unique properties. It has a sulfonamide group attached to a quinoline ring, which makes it a useful building block for drug development. In
Mécanisme D'action
The mechanism of action of 2-Methylquinoline-8-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in disease processes. It may also interact with DNA and RNA, leading to changes in gene expression.
Effets Biochimiques Et Physiologiques
2-Methylquinoline-8-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of bacterial and viral enzymes. It can also bind to metal ions, leading to changes in their chemical properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylquinoline-8-sulfonamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in a variety of reactions. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 2-Methylquinoline-8-sulfonamide in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. It may also be used as a ligand for metal complexes, leading to the development of new materials with unique properties. Additionally, its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 2-Methylquinoline-8-sulfonamide involves the reaction of 2-Methylquinoline with chlorosulfonic acid to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ammonia to form the sulfonamide. The yield of this reaction is typically high, and the product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Methylquinoline-8-sulfonamide is used in scientific research as a building block for drug development. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and infectious diseases. It can also be used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Propriétés
Numéro CAS |
157686-27-6 |
|---|---|
Nom du produit |
2-Methylquinoline-8-sulfonamide |
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
2-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Clé InChI |
CZIOJUTYHCLXEG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Synonymes |
8-Quinolinesulfonamide, 2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



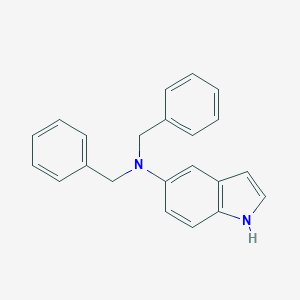
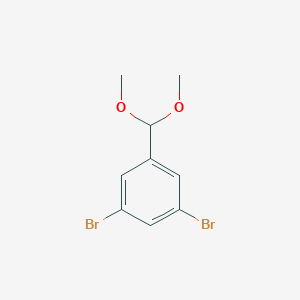

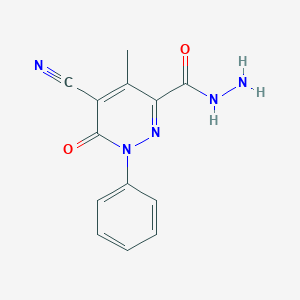
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
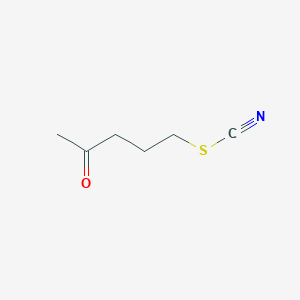
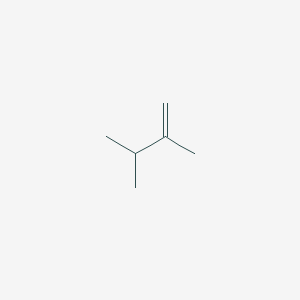
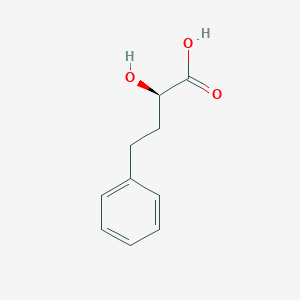
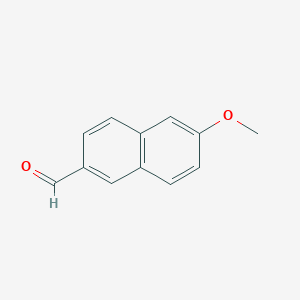
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
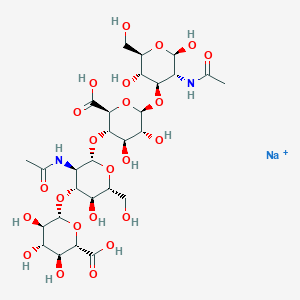
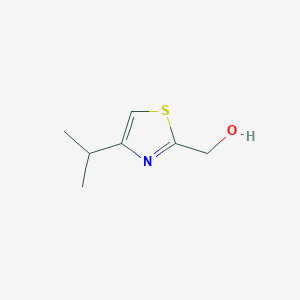
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
